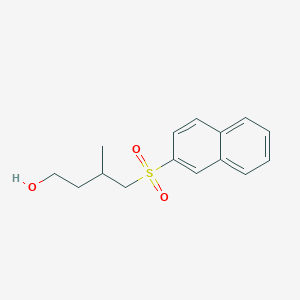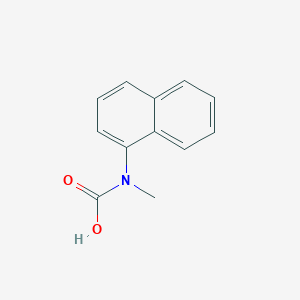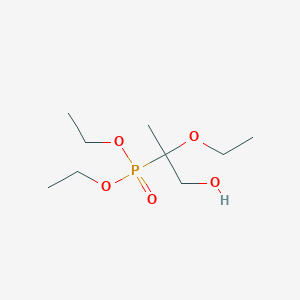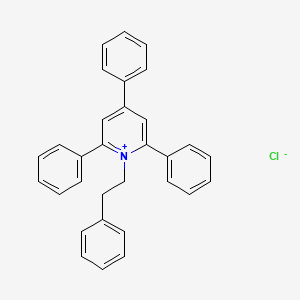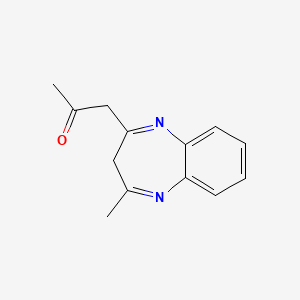
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a benzodiazepine core with a propan-2-one group attached, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Flow chemistry platforms have been developed for the synthesis of various benzodiazepines, including this compound . These methods offer advantages such as improved reaction control, reduced waste, and enhanced safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in its anxiolytic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one.
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-one.
Uniqueness
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its propan-2-one group may influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects.
Eigenschaften
CAS-Nummer |
88465-97-8 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(2-methyl-3H-1,5-benzodiazepin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(8-10(2)16)15-13-6-4-3-5-12(13)14-9/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
GWWUSRAFAPEVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C(C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


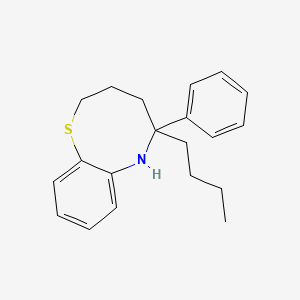
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

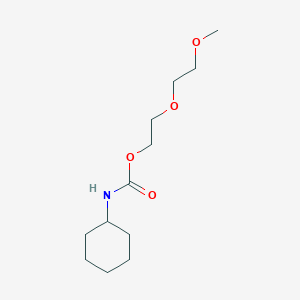
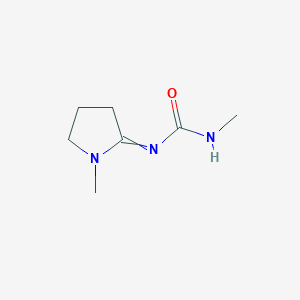

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
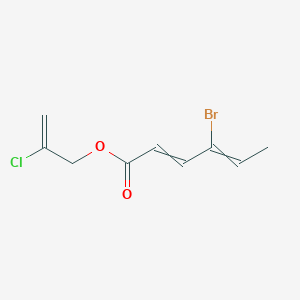
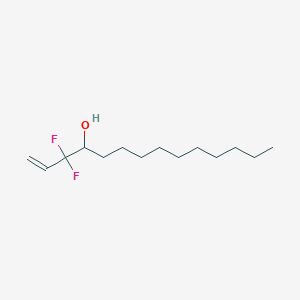
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
